

Application Note: Quantifying Endogenous Spexin Levels Using Mass Spectrometry

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Compound of Interest

Compound Name: *Spexin*

Cat. No.: *B561601*

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Audience: Researchers, scientists, and drug development professionals.

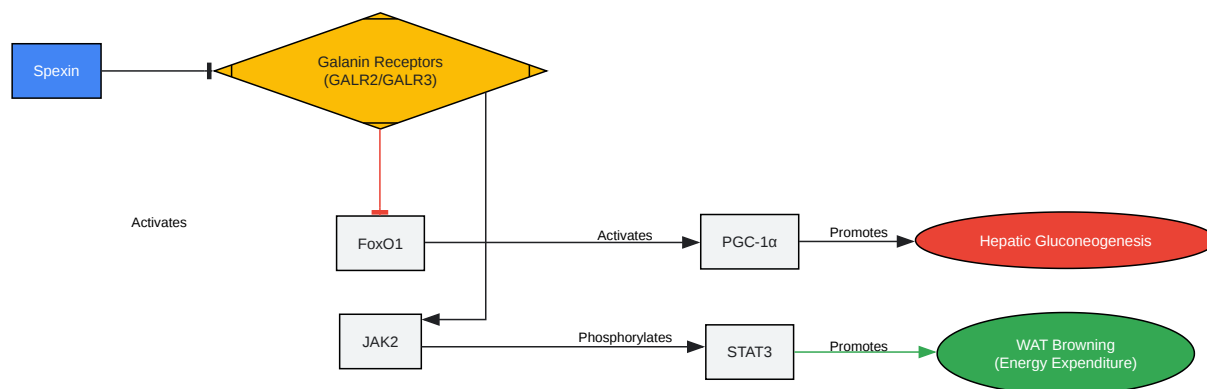
Introduction

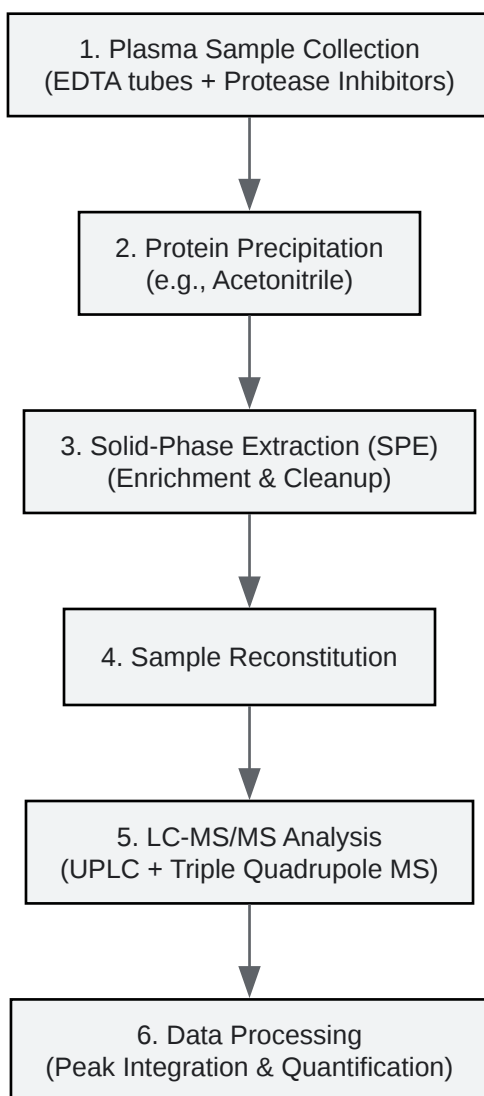
Spexin (SPX) is a highly conserved 14-amino acid neuropeptide that has emerged as a critical regulator of various metabolic processes.[1][2] Encoded by the C12orf39 gene, **Spexin** is widely expressed in the central nervous system and peripheral tissues, including the gastrointestinal tract and adipose tissue.[1][3] Emerging research indicates its involvement in controlling energy balance, body weight, glucose homeostasis, and lipid metabolism.[2][3] Notably, circulating **Spexin** levels are often found to be lower in individuals with chronic conditions such as obesity and type 2 diabetes, suggesting its potential as both a biomarker and a therapeutic target.[3][4][5]

Accurate quantification of endogenous **Spexin** is crucial for understanding its physiological roles and its alterations in disease states. While immunoassays like ELISA and Radioimmunoassay (RIA) have been used, they can be susceptible to issues such as cross-reactivity and matrix interference, which may lead to discrepancies in reported concentrations.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a superior alternative, providing high specificity, sensitivity, and accuracy for peptide quantification.[6][8] This application note provides a detailed protocol for the robust quantification of endogenous **Spexin** in plasma using LC-MS/MS.

Spexin Signaling Pathways

Spexin exerts its biological functions by binding to galanin receptors 2 and 3 (GALR2/GALR3). [3] Activation of these G-protein coupled receptors triggers downstream signaling cascades that modulate various cellular processes. Key pathways identified include the inhibition of hepatic gluconeogenesis through the FoxO1/PGC-1 α pathway and the promotion of white adipose tissue "browning" via the JAK2-STAT3 pathway, which enhances energy expenditure. [9][10]





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